4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 4-(5-amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride is systematically named according to IUPAC rules, with the benzoimidazole core serving as the parent structure. The numbering begins at the nitrogen atom in the imidazole ring, assigning position 1 to the pyrrole-like nitrogen (N1) and position 3 to the pyridine-like nitrogen (N3). The substituents are identified as follows:
- A butyric acid group (-CH2CH2CH2COOH) is attached to the 2-position of the benzoimidazole ring.
- An amino group (-NH2) is located at the 5-position of the benzene ring.
- Two hydrochloride counterions neutralize the compound, likely protonating the basic nitrogen atoms (N1 and N3).
The molecular formula is C11H13N3O2·2HCl , corresponding to a molecular weight of 292.17 g/mol (calculated from isotopic masses). This aligns with structural analogs such as bendamustine intermediates, where butyric acid derivatives are functionalized at the 2-position of substituted benzoimidazoles.
Table 1: Molecular formula breakdown
| Component | Contribution |
|---|---|
| Benzoimidazole | C7H6N2 |
| Butyric acid | C4H8O2 |
| Amino group | H2N |
| Dihydrochloride | 2HCl |
| Total | C11H15Cl2N3O2 |
Crystallographic data for related compounds, such as bendamustine hydrochloride derivatives, reveal similar frameworks with chloride ions participating in hydrogen-bonding networks.
Crystallographic Characterization and Hydrogen Bonding Networks
X-ray diffraction studies of structurally analogous compounds, such as 4-(5-chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride , provide insights into the likely crystal packing of this dihydrochloride derivative. Key features include:
- Monoclinic crystal system with space group P2₁/c.
- Unit cell parameters : a ≈ 11.2 Å, b ≈ 13.8 Å, c ≈ 14.2 Å, and β ≈ 110.2°.
- Hydrogen bonding : Chloride ions form intermolecular interactions with NH groups of the benzoimidazole and COOH moieties. For example, O–H···Cl (2.22 Å) and N–H···Cl (2.18 Å) bonds stabilize the lattice.
Table 2: Representative hydrogen bond distances
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| O–H···Cl | 2.22 | 156 |
| N–H···Cl | 2.18 | 166 |
These interactions create a zig-zag chain along the c-axis, as observed in bendamustine hydrochloride derivatives. The dihydrochloride form likely enhances solubility via ionic interactions with polar solvents.
Tautomeric Behavior of the Benzoimidazole Moiety
The benzoimidazole core exhibits annular tautomerism , where the proton at N1 can migrate to N3, interconverting between 1H- and 3H-tautomers. However, in the dihydrochloride form, protonation at N1 and N3 locks the structure into a fixed 1H-tautomer , as confirmed by nuclear magnetic resonance (NMR) studies of related compounds.
Key observations:
- 13C-NMR chemical shifts : The C4 and C7 carbons resonate at ~119 ppm and ~110 ppm, respectively, characteristic of a pyrrole-like N1 and pyridine-like N3 environment.
- Substituent effects : The electron-donating amino group at position 5 stabilizes the 1H-tautomer by increasing electron density at N3, favoring protonation at N1.
Figure 1: Tautomeric equilibrium (simplified)
1H-Tautomer (dominant) ↔ 3H-Tautomer (minor)
In acidic conditions (e.g., dihydrochloride salt), the equilibrium shifts entirely toward the 1H-form due to protonation. This behavior is critical for understanding the compound’s reactivity in synthetic and biological contexts.
Properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFTWVQPPQDSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Synthesis of 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid
A typical synthetic route involves:
- Starting from a suitable benzimidazole derivative, such as 5-nitro-1H-benzimidazole, which is reduced to the 5-amino compound.
- Alkylation at the 2-position with a butyric acid or ester derivative to install the 4-(butyric acid) side chain.
- Hydrolysis of ester intermediates to yield the free acid.
Example Procedure (Adapted from Patent US20130317234A1 and WO2012007966A2):
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Reduction: Iron powder, conc. HCl, methanol, 60-65°C, 2 h | Reduction of nitro group to amino group on benzimidazole ring |
| 2 | Alkylation: Compound III + 2-chloroethanol, sodium carbonate, sodium iodide, 65-70°C, 8-12 h | Introduction of bis(2-hydroxyethyl)amino substituent |
| 3 | Acidification and extraction: pH adjusted to 1.0 with 6N HCl, extraction with ethyl acetate and dichloromethane | Isolation of intermediate |
| 4 | Purification: Distillation and recrystallization in ethyl acetate | Obtain pure intermediate |
This intermediate can be further converted to the target acid.
Conversion to Dihydrochloride Salt
The free acid is converted to the dihydrochloride salt to enhance solubility and stability:
- Treatment with thionyl chloride in dichloromethane at low temperature (0-5°C), followed by reflux or heating to 40-90°C.
- Subsequent hydrolysis or reaction with concentrated hydrochloric acid at 55-90°C for 6-8 hours.
- Filtration, activated carbon treatment, and recrystallization from acetone-water mixture to yield the dihydrochloride salt as a white solid.
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1 | Thionyl chloride, dichloromethane, 0-5°C to reflux | Chlorination to form reactive intermediate |
| 2 | Conc. HCl, 55-90°C, 6-8 h | Hydrolysis and salt formation |
| 3 | Activated carbon treatment, filtration | Removal of impurities |
| 4 | Recrystallization (acetone-water) | Purification and isolation of dihydrochloride salt |
Reaction Parameters and Optimization
- Temperature: Alkylation reactions are typically conducted at 65-70°C for 8-12 hours to ensure complete conversion.
- pH Control: Careful adjustment of pH during extraction steps is critical for maximizing yield and purity.
- Use of Bases: Sodium carbonate and sodium iodide are commonly used to facilitate alkylation.
- Purification: Multiple extraction steps and recrystallization ensure high purity.
Research Findings and Comparative Analysis
A 2021 study on related benzimidazole derivatives demonstrated that protection strategies (e.g., benzylation) and subsequent deprotection can be employed to control reactivity and improve yields in multi-step syntheses. However, for the target compound, direct alkylation and salt formation remain the preferred industrial routes due to simplicity and scalability.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation Base | Sodium carbonate, sodium iodide | Enhances nucleophilicity |
| Solvent | Methanol, dichloromethane | Methanol for reduction; DCM for chlorination |
| Chlorinating Agent | Thionyl chloride | Converts hydroxyl groups to chlorides for further reaction |
| Hydrolysis Acid | Concentrated HCl | Converts chlorides to hydrochloride salt |
Summary Table of Preparation Steps
| Step No. | Reaction | Reagents & Conditions | Product/Intermediate | Yield & Notes |
|---|---|---|---|---|
| 1 | Reduction of nitro to amino | Fe powder, conc. HCl, MeOH, 60-65°C, 2 h | 5-Amino benzimidazole derivative | High yield, clean reduction |
| 2 | Alkylation | Compound III, 2-chloroethanol, Na2CO3, NaI, 65-70°C, 8-12 h | Bis(2-hydroxyethyl)amino intermediate | Moderate to high yield |
| 3 | Chlorination | Thionyl chloride, DCM, 0-5°C to reflux | Chlorinated intermediate | Controlled reaction to avoid side products |
| 4 | Hydrolysis & salt formation | Conc. HCl, 55-90°C, 6-8 h | 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride | High purity after recrystallization |
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- This compound has been investigated for its potential as a therapeutic agent in various conditions, particularly due to its structural similarity to known pharmacophores. The benzimidazole moiety is often associated with a range of biological activities, including anti-cancer and anti-inflammatory effects.
- Proteomics Research
-
Neuropharmacology
- Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for research into neurodegenerative diseases. Its effects on neurotransmitter systems could provide insights into potential treatments for conditions such as Alzheimer's or Parkinson's disease.
Case Study 1: Neuroprotective Effects
Research conducted on animal models has shown that compounds similar to 4-(5-Amino-1H-benzimidazol-2-yl)-butyric acid dihydrochloride can reduce neuronal apoptosis in response to oxidative stress. This suggests potential applications in developing neuroprotective therapies.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride involves its interaction with specific molecular targets. The amino group and the benzimidazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The butyric acid moiety can also play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with structurally or functionally related molecules, including benzimidazole derivatives, dihydrochloride salts, and butyric acid-containing compounds.
Key Observations:
Benzimidazole Core: The target compound shares a benzoimidazole moiety with 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, but the latter’s piperidine and fluorine substituents confer distinct receptor-binding properties. The 5-amino group in the target compound may enhance hydrogen-bonding interactions in biological systems .
Dihydrochloride Salts : Unlike Levocetirizine dihydrochloride , which uses the salt form to improve bioavailability for systemic action, the target compound’s dihydrochloride likely optimizes solubility for in vitro assays or formulation .
However, the indole moiety in the latter is critical for plant hormone activity, whereas the benzimidazole in the target compound may target mammalian enzymes .
Research Findings
- Synthetic Accessibility : The target compound’s synthesis mirrors methods for related benzimidazoles, such as alkaline hydrolysis followed by acid precipitation .
- Biological Relevance: Benzimidazole derivatives often inhibit tyrosine kinases or helicases. The 5-amino group could mimic ATP-binding site residues, as seen in imatinib analogs .
Biological Activity
4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride (CAS No. 1158516-90-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 255.7 g/mol
- Structure : The compound features a benzimidazole moiety, which is known for its diverse biological activities.
Research indicates that compounds with benzimidazole structures often exhibit antitumor activity by interfering with cellular proliferation and inducing apoptosis in cancer cells. The exact mechanism for this compound has not been fully elucidated but is believed to involve:
- Inhibition of DNA synthesis : Similar compounds have shown the ability to bind to DNA, disrupting replication processes.
- Induction of apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Case Studies
-
In Vitro Studies on Lung Cancer Cell Lines
- A study evaluated the effects of various benzimidazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating effective growth inhibition (e.g., compound 5 showed an IC50 of 2.12 μM against A549) .
- The antitumor activity was higher in 2D culture systems compared to 3D systems, suggesting that the microenvironment influences drug efficacy.
- Cytotoxicity Assessment
The antimicrobial properties of this compound may stem from its ability to disrupt bacterial cell walls or inhibit protein synthesis. This aligns with findings from other studies on benzimidazole derivatives, which have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Broth Microdilution Testing
- Antimicrobial activity was evaluated against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential applications in treating bacterial infections .
- The study highlighted that while some compounds effectively inhibited bacterial growth, their selectivity and toxicity profiles require careful assessment.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antitumor | A549 (Lung Cancer) | 2.12 | High efficacy in 2D cultures |
| HCC827 | 5.13 | Moderate efficacy | |
| NCI-H358 | 0.85 | Highest potency | |
| Antimicrobial | E. coli | Not specified | Effective against Gram-negative bacteria |
| S. aureus | Not specified | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(5-Amino-1H-benzoimidazol-2-yl)-butyric acid dihydrochloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions. For example, related benzimidazole syntheses involve refluxing precursors in ethanol/HCl (1:1 v/v) at 80°C for 12–24 hours, followed by purification via recrystallization . Key intermediates (e.g., substituted benzimidazoles) are characterized using -NMR (300 MHz, DMSO-d6) and -NMR (75 MHz) to confirm regioselectivity and proton environments. Mass spectrometry (ESI-MS) and elemental analysis (C, H, N within ±0.4% theoretical values) validate molecular composition .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability tests indicate decomposition >5% occurs after 6 months at 4°C in aqueous solutions (pH 7.4), necessitating lyophilization for long-term storage. Use desiccants (silica gel) to prevent hygroscopic degradation . Safety protocols include wearing nitrile gloves, lab coats, and working in fume hoods due to potential respiratory irritation (LD50 oral, rat: >2000 mg/kg; LC50 inhalation: >5 mg/L) .
Q. What analytical techniques are recommended for purity assessment?
- Methodology : Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 20 mM ammonium acetate buffer (pH 6.5, adjusted with 10% acetic acid) and acetonitrile (70:30 v/v) at 1 mL/min flow rate . Purity thresholds ≥98% are critical for biological assays; impurities (e.g., unreacted amines) are quantified via peak integration and compared against certified reference standards.
Advanced Research Questions
Q. How can synthesis yields be optimized for scale-up in academic settings?
- Methodology : Use design of experiments (DoE) to evaluate reaction parameters:
- Factors : Temperature (60–100°C), reaction time (6–24 h), molar ratios (1:1 to 1:1.5 of amine:carboxylic acid).
- Response surface modeling (e.g., Central Composite Design) identifies optimal conditions. For example, a 15% yield increase was achieved at 85°C, 18 h, and 1:1.2 ratio in ethanol/HCl . Post-synthesis, employ flash chromatography (silica gel, dichloromethane/methanol 9:1) to isolate the dihydrochloride salt with ≥95% recovery.
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology : Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) and microbial strains (e.g., E. coli, S. aureus). Use ANOVA with post-hoc Tukey tests to compare IC50/EC50 values. For instance, discrepancies in cytotoxicity (e.g., IC50 = 12 µM in cancer cells vs. 45 µM in normal cells) may arise from off-target kinase inhibition, assessed via kinase profiling assays (e.g., Eurofins KinaseProfiler™) .
Q. How does the compound’s environmental fate align with green chemistry principles?
- Abiotic degradation : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis, 290–800 nm) over 30 days. LC-MS/MS monitors degradation products (e.g., benzoic acid derivatives).
- Biotic degradation : Use OECD 301D respirometry with activated sludge to measure biodegradation (% ThOD >60% in 28 days). Ecotoxicity is assessed via Daphnia magna acute toxicity (48-h EC50) and algal growth inhibition (72-h ErC50) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) against homology models of human histamine H3 receptors (PDB: 6D5R) or bacterial DNA gyrase (PDB: 1KZN). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability (RMSD <2 Å). Pharmacophore modeling (Discovery Studio) identifies critical interactions (e.g., hydrogen bonds with Asp107 in H3 receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
